4-Nitrophenyl 4-propylbenzoate

Description

Contextualization of Nitrophenyl Benzoate (B1203000) Esters in Organic and Materials Chemistry

Nitrophenyl benzoate esters are a class of organic molecules that have garnered considerable interest for their utility in both fundamental organic chemistry and the development of advanced materials. In organic synthesis, these esters, particularly 4-nitrophenyl benzoates, serve as valuable synthons and reactive intermediates. The 4-nitrophenyl group acts as an excellent leaving group, facilitating reactions such as transesterification, which is the transformation of one ester into another. rsc.org This reactivity is crucial for the efficient synthesis of more complex molecules. rsc.org For instance, 4-nitrophenyl benzoate has demonstrated high reactivity in transesterification reactions with various phenols. rsc.org Furthermore, these esters are employed as protecting groups in multi-step syntheses, which can be selectively removed under specific conditions. emerginginvestigators.org

In the realm of materials chemistry, the introduction of a nitro group into the benzoate structure can induce or modify liquid crystalline properties. oup.comtandfonline.com Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal, and they are foundational to technologies like liquid crystal displays (LCDs). academie-sciences.frtandfonline.com The strong polar nature of the nitro group can significantly influence the intermolecular forces and molecular packing, leading to the formation of various liquid crystal phases, such as nematic and smectic phases. oup.comtandfonline.comtandfonline.com Researchers have synthesized and studied a wide array of ester-based liquid crystals, investigating how modifications to the molecular structure, such as the length of alkyl chains or the presence of different substituents, affect their thermal behavior and mesomorphic properties. academie-sciences.frresearchgate.netderpharmachemica.com

Molecular Architecture and Structural Features of 4-Nitrophenyl 4-Propylbenzoate

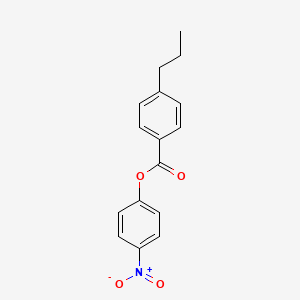

The molecular architecture of this compound is key to its chemical behavior and physical properties. The molecule is composed of three primary components: a 4-nitrophenyl group, an ester linkage (-COO-), and a 4-propylbenzoyl group.

The structure consists of a central benzoate core. Attached to the carbonyl group of the ester is a phenyl ring substituted with a propyl group at the para-position (position 4). The propyl group (–CH2CH2CH3) is a flexible alkyl chain. The oxygen atom of the ester is linked to a phenyl ring that is substituted with a nitro group (–NO2) at the para-position.

Table 1: Key Structural and Chemical Information for this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 4-Nitrophenyl benzoate | C₁₃H₉NO₄ | 243.22 | 959-22-8 scbt.com |

| 4-Nitrophenyl 4-methoxybenzoate | C₁₄H₁₁NO₅ | 273.24 | 7464-46-2 nih.gov |

| 4-Nitrophenyl 4-nitrobenzoate (B1230335) | C₁₃H₈N₂O₆ | 288.22 | 5549-97-3 chemspider.comnih.gov |

| 4-Pentylphenyl 4-propylbenzoate | C₂₁H₂₆O₂ | 326.43 | 50649-60-0 nih.gov |

| 4-Nitrophenyl 4'-decyloxy benzoate | Not specified | Not specified | Not specified tandfonline.comresearchgate.net |

This table provides a comparative overview of the basic chemical data for the title compound and structurally related ester systems discussed in the research landscape.

Overview of Current Academic Research Directions and Challenges

Current academic research on nitrophenyl benzoate esters and related systems is multifaceted, spanning from synthetic methodology to materials science and biocatalysis. A significant area of investigation is the synthesis and characterization of novel liquid crystals. mdpi.com Researchers are exploring how systematic changes in molecular structure, such as the introduction of lateral substituents or varying the length of alkyl chains, influence the type and thermal stability of liquid crystal phases. oup.comderpharmachemica.com The goal is often to create materials with specific properties, such as low melting points or broad mesophase ranges, for applications in display technologies and optical sensors. tandfonline.comderpharmachemica.com

Another major research thrust is the application of these esters in organic synthesis and biocatalysis. The reactivity of 4-nitrophenyl esters is being harnessed to develop more efficient and sustainable chemical transformations. rsc.org For example, studies have focused on the kinetics and mechanisms of enzyme-catalyzed hydrolysis of para-substituted nitrophenyl benzoate esters to better understand biocatalytic processes. semanticscholar.org These investigations use tools like Hammett linear free-energy relationships to probe the electronic effects of substituents on reaction rates. semanticscholar.org

Challenges in this field include achieving precise control over the supramolecular arrangement of these molecules in the solid or liquid crystalline state. The prediction and rational design of materials with desired properties remain difficult, often requiring extensive empirical screening. In synthesis, challenges can arise in the purification and handling of some ester derivatives, which may lack crystallinity or be sensitive to hydrolysis. rsc.org Furthermore, developing catalysts for these reactions that are both highly efficient and environmentally benign is an ongoing objective. rsc.org

Scope and Objectives of Research Contributions

Research contributions in the area of this compound and its analogs are typically aimed at advancing both fundamental understanding and practical applications. The primary objectives often include:

Synthesis and Structural Elucidation: The synthesis of new ester compounds and their thorough characterization using techniques like NMR, IR spectroscopy, and single-crystal X-ray diffraction to confirm their molecular structure. academie-sciences.frmdpi.comresearchgate.net

Investigation of Physicochemical Properties: Detailed study of the thermal properties using methods like Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) to identify and characterize liquid crystal phases and phase transition temperatures. academie-sciences.frmdpi.com

Structure-Property Relationship Studies: A core objective is to establish clear relationships between molecular structure (e.g., substituent effects, chain length) and the resulting material properties (e.g., mesophase type, thermal stability, dielectric anisotropy). oup.comtandfonline.comtandfonline.com

Exploring Novel Applications: Research seeks to expand the utility of these compounds, for instance, by incorporating them into polymer dispersed liquid crystal systems, developing them as synthons for radiolabeling biomolecules, or exploring their potential in biological contexts. academie-sciences.frrsc.orgnih.gov

Collectively, these research efforts aim to build a comprehensive understanding of nitrophenyl benzoate esters, paving the way for the rational design of new functional molecules and materials.

Structure

2D Structure

3D Structure

Properties

CAS No. |

64581-06-2 |

|---|---|

Molecular Formula |

C16H15NO4 |

Molecular Weight |

285.29 g/mol |

IUPAC Name |

(4-nitrophenyl) 4-propylbenzoate |

InChI |

InChI=1S/C16H15NO4/c1-2-3-12-4-6-13(7-5-12)16(18)21-15-10-8-14(9-11-15)17(19)20/h4-11H,2-3H2,1H3 |

InChI Key |

QGBKJESFBXXANY-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Nitrophenyl 4 Propylbenzoate and Analogues

Conventional Esterification Approaches for Benzoate (B1203000) Derivatives

Conventional methods for synthesizing benzoate derivatives, such as 4-Nitrophenyl 4-propylbenzoate, have been well-established and are widely used in both academic and industrial settings. These approaches primarily involve the reaction of a carboxylic acid or its derivative with an alcohol or phenol (B47542).

Direct Condensation Reactions (e.g., using Acid Chlorides and Phenols)

One of the most powerful and direct methods for ester synthesis is the reaction between an acid chloride and a phenol. This method is particularly effective for producing phenyl esters. The high reactivity of acid chlorides drives the reaction to completion, often with high yields. nih.gov

The general reaction involves the acylation of a phenol with an acid chloride. For instance, the synthesis of a phenyl benzoate derivative would proceed by reacting the corresponding benzoyl chloride with a phenol. chemguide.co.uk This approach is applicable to a wide range of alcohols and phenols. In some cases, particularly with less reactive phenols, the reaction can be facilitated by first converting the phenol to its more nucleophilic phenoxide salt by treatment with a base like sodium hydroxide (B78521). chemguide.co.uk

A notable example is the reaction of benzoyl chloride with a phenol to form phenyl benzoate. While simple acyl chlorides like ethanoyl chloride are highly reactive, aromatic acyl chlorides such as benzoyl chloride are somewhat less so but still effective. chemguide.co.uk

| Reactant 1 | Reactant 2 | Product | Conditions |

| Benzoyl chloride | Phenol | Phenyl benzoate | - |

| Ethanoyl chloride | Ethanol | Ethyl ethanoate | Room temperature |

| Benzoyl chloride | Sodium phenoxide | Phenyl benzoate | Shaken for ~15 mins |

Coupling Reagent-Assisted Esterifications (e.g., Steglich Esterification)

Coupling reagents are frequently employed to facilitate ester formation from carboxylic acids and alcohols under mild conditions. The Steglich esterification, first described in 1978, is a prominent example that utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. wikipedia.orgorganic-chemistry.org

This method is particularly advantageous for the synthesis of esters from sterically hindered or acid-sensitive substrates. wikipedia.orgorganic-chemistry.org The reaction proceeds at room temperature and can be conducted in various polar aprotic solvents. wikipedia.org A key feature of the Steglich esterification is the in-situ removal of water by DCC, which forms the insoluble urea (B33335) derivative, dicyclohexylurea (DCU), driving the reaction equilibrium towards the ester product. wikipedia.org

The mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.org DMAP then acts as an acyl transfer agent, reacting with the intermediate to form a reactive N-acylpyridinium salt, which is subsequently attacked by the alcohol to yield the desired ester. organic-chemistry.orgrsc.org The use of DMAP is crucial to accelerate the reaction and suppress the formation of an unreactive N-acylurea byproduct. wikipedia.orgorganic-chemistry.org

| Coupling Reagent | Catalyst | Key Intermediate | Byproduct |

| Dicyclohexylcarbodiimide (DCC) | 4-Dimethylaminopyridine (DMAP) | O-acylisourea | Dicyclohexylurea (DCU) |

| N,N'-Diisopropylcarbodiimide (DIC) | DMAP | O-acylisourea | Diisopropylurea |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | DMAP | O-acylisourea | Water-soluble urea |

Biocatalytic Synthesis Pathways of Ester Linkages

In recent years, biocatalysis has emerged as a powerful and sustainable alternative to conventional chemical methods for ester synthesis. Enzymes, particularly lipases, offer high selectivity and operate under mild reaction conditions, making them attractive for various applications. mdpi.comnih.gov

Enzyme-Mediated Esterification Processes (e.g., Lipase (B570770) Catalysis)

Lipases (E.C. 3.1.1.3) are widely used biocatalysts for esterification due to their ability to function in non-aqueous environments, their broad substrate specificity, and their high stability. mdpi.commdpi.com These enzymes can catalyze the formation of ester bonds between a wide variety of carboxylic acids and alcohols. bohrium.com

The use of immobilized lipases is particularly advantageous as it allows for easy separation of the catalyst from the reaction mixture and enhances the enzyme's operational stability, allowing for its reuse over multiple reaction cycles. bohrium.comnih.gov For example, Thermomyces lanuginosus lipase immobilized on various supports has been shown to be highly effective in synthesizing short-chain aroma esters. bohrium.com The reaction conditions, such as the choice of solvent and temperature, can significantly influence the enzyme's activity and the final yield of the ester. mdpi.combohrium.com

Chemo-Enzymatic Hybrid Synthesis Strategies

Chemo-enzymatic synthesis combines the advantages of both chemical and enzymatic methods to create efficient and selective reaction pathways. mdpi.com This hybrid approach often involves a chemical step to prepare a reactive intermediate, followed by an enzymatic step for the final transformation, or vice versa.

One such strategy involves the use of an immobilized acyltransferase from Mycobacterium smegmatis (MsAcT) for the synthesis of esters and amides. mdpi.com In a flow chemistry setup, vinyl 4-nitrobenzoate (B1230335) was used as an acyl donor to react with various nucleophiles in an organic solvent. mdpi.comresearchgate.net This method demonstrated high conversion rates and the potential for gram-scale synthesis of valuable intermediates. mdpi.com The immobilized enzyme showed excellent stability and could be reused. mdpi.comresearchgate.net

Another example of a chemo-enzymatic approach is the synthesis of oligoglycerol derivatives. mdpi.comresearchgate.net This multi-step process can involve regioselective enzymatic acylation, followed by chemical modification of other functional groups, and finally, a chemoselective enzymatic deprotection step. mdpi.comresearchgate.net

Mechanistic Insights into Novel Synthetic Transformations

Understanding the reaction mechanisms of novel esterification methods is crucial for their optimization and broader application. Recent research has shed light on the intermediates and pathways involved in these transformations.

For instance, the mechanism of alkyl chloroformate-mediated esterification of carboxylic acids in aqueous media has been investigated. acs.org It was found that the reaction proceeds through the continuous formation of an N-acylpyridinium intermediate, which then decomposes through several channels to yield the final ester. acs.org This understanding can facilitate new applications of this important esterification method in fields like biological chemistry. acs.org

In another study, a novel and highly efficient esterification process using triphenylphosphine (B44618) oxide (TPPO) and oxalyl chloride was developed. nih.gov The proposed mechanism, supported by ³¹P NMR spectroscopy, involves the formation of an acyl phosphonium (B103445) salt intermediate. This intermediate activates the carboxylic acid, which then reacts with an alcohol to form the ester. This method offers mild reaction conditions and high yields. nih.gov

The mechanism of the Steglich esterification has also been a subject of detailed study. The reaction is initiated by the formation of an O-acylisourea intermediate from the carboxylic acid and DCC. organic-chemistry.org The crucial role of DMAP as a nucleophilic catalyst is to intercept this intermediate, forming a highly reactive acylpyridinium species that readily reacts with the alcohol, thereby preventing a competing intramolecular rearrangement to a stable N-acylurea. organic-chemistry.orgrsc.org

| Method | Key Intermediate | Catalyst/Reagent | Mechanistic Feature |

| Alkyl Chloroformate-Mediated | N-acylpyridinium | Pyridine | Continual formation and decomposition of the intermediate in aqueous media. acs.org |

| TPPO/Oxalyl Chloride | Acyl phosphonium salt | Triphenylphosphine oxide | Activation of carboxylic acid under mild, neutral conditions. nih.gov |

| Steglich Esterification | O-acylisourea, Acylpyridinium | DCC, DMAP | DMAP prevents rearrangement to N-acylurea by forming a more reactive intermediate. organic-chemistry.orgrsc.org |

Lewis Acid-Promoted C-N Bond Formations in Related Systems

Lewis acids are pivotal in numerous organic reactions, acting as electron pair acceptors to activate substrates. wikipedia.org In the context of synthesizing analogues of this compound, particularly those where an amide bond might replace the ester linkage, Lewis acids can play a crucial role in promoting carbon-nitrogen (C-N) bond formation. researchgate.net

Research has shown that Lewis acids can significantly accelerate C-N bond-forming reductive elimination from heteroarylpalladium complexes. researchgate.net This is particularly relevant when considering the synthesis of analogues containing nitrogen-based functional groups. The mechanism often involves the coordination of the Lewis acid to a nitrogen atom within the substrate, which enhances the reactivity of the system. researchgate.net For example, the addition of a Lewis acid like triphenylborane (B1294497) (BPh₃) can lower the activation barrier for C-CN bond cleavage, making the formation of new C-N bonds more favorable. rsc.org

In a related application, a metal-free, Lewis acid-promoted intramolecular aminocyanation of alkenes has been developed using B(C₆F₅)₃. This process activates N-sulfonyl cyanamides, leading to the cleavage of the N-CN bond and the formation of nitrogen-containing heterocycles. nih.gov While not a direct synthesis of this compound, this methodology highlights the power of Lewis acids in facilitating complex C-N bond formations, a strategy that can be adapted for creating advanced analogues.

Furthermore, Lewis acids are instrumental in classic reactions like the Friedel-Crafts acylation, where they assist in generating the acylium ion, a key intermediate for attaching acyl groups to aromatic rings. wikipedia.org This principle can be applied to the synthesis of the 4-propylbenzoate portion of the target molecule.

| Catalyst System | Reaction Type | Role of Lewis Acid | Reference |

| Palladium/Lewis Acid | C-N Coupling | Accelerates reductive elimination | researchgate.net |

| B(C₆F₅)₃ | Aminocyanation | Activates N-sulfonyl cyanamides | nih.gov |

| Ni/Lewis Acid | C-CN Activation | Lowers C-CN bond cleavage barrier | rsc.org |

| AlCl₃, BF₃, etc. | Friedel-Crafts Acylation | Generates acylium ion | wikipedia.org |

Transition Metal-Catalyzed Migrations and Intramolecular Additions

Transition metal catalysis offers a powerful toolkit for constructing complex organic molecules, including aromatic esters and their analogues. These methods often provide high levels of selectivity and efficiency. nih.govresearchgate.net

One notable area of research involves the "ester dance" reaction, where a palladium catalyst can induce the migration of an ester group around an aromatic ring. nih.gov This transformation proceeds through a series of steps including oxidative addition, deprotonation, decarbonylation, carbonylation, and reductive elimination. nih.gov Such migratory processes can be harnessed to synthesize specific isomers of substituted benzoates that might be difficult to access through other means.

Intramolecular additions catalyzed by transition metals are also highly valuable. For instance, silver(I) triflate has been shown to catalyze the intramolecular addition of hydroxyl or carboxyl groups to unactivated olefins, leading to the formation of cyclic ethers or lactones. acs.org This type of cyclization is a key strategy for creating more complex, fused-ring analogues. Gold catalysts are also effective in promoting intramolecular cyclization reactions, particularly for the synthesis of medium-sized heterocycles. mdpi.com

Ruthenium catalysts have been successfully employed for the direct addition of ortho C-H bonds in aromatic esters to olefins. nih.gov This C-H activation strategy allows for the direct functionalization of the aromatic ring, providing a streamlined route to substituted benzoate derivatives. The mechanism involves the coordination of the catalyst to the carbonyl group of the ester, followed by C-H bond cleavage and insertion of the olefin. nih.gov

| Catalyst | Reaction Type | Key Transformation | Reference |

| Palladium | Ester Dance | Migration of ester group | nih.gov |

| Silver(I) | Intramolecular Addition | Formation of cyclic ethers/lactones | acs.org |

| Gold(I) | Intramolecular Cyclization | Synthesis of medium-sized heterocycles | mdpi.com |

| Ruthenium | C-H Activation/Addition | Direct functionalization of aromatic esters | nih.gov |

Mechanochemical Approaches for Ester and Amide Analogues

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, has emerged as a green and efficient alternative to traditional solvent-based synthesis. nih.gov This approach is particularly effective for the synthesis of esters and their amide analogues.

Ball milling is a common mechanochemical technique that has been successfully applied to the direct amidation of esters. chemrxiv.org In one method, various esters can be converted to their corresponding primary amides by milling with calcium nitride, which serves as an ammonia (B1221849) source, in the presence of a catalyst like indium(III) chloride. acs.orgorganic-chemistry.org This solvent-free method is compatible with a wide range of functional groups and proceeds in high yields. organic-chemistry.org The reaction times are often significantly shorter compared to conventional solution-phase methods. organic-chemistry.org

Another mechanochemical approach for amide synthesis involves the direct reaction of an ester with an amine, facilitated by a sub-stoichiometric amount of a base like potassium tert-butoxide (KOtBu) under ball-milling conditions. chemrxiv.orgcardiff.ac.uk This method has been used to synthesize a diverse library of amide structures, including active pharmaceutical ingredients and agrochemicals, without the need for a reaction solvent. chemrxiv.org

These mechanochemical methods offer several advantages, including reduced waste, shorter reaction times, and often milder reaction conditions, making them attractive for the sustainable synthesis of this compound analogues. nih.gov

| Reactants | Catalyst/Reagent | Product | Key Feature | Reference |

| Ester, Calcium Nitride, Ethanol | Indium(III) Chloride | Primary Amide | Solvent-free, high yield | acs.orgorganic-chemistry.org |

| Ester, Amine | Potassium tert-butoxide | Amide | Direct amidation, solvent-free | chemrxiv.orgcardiff.ac.uk |

Purification and Isolation Techniques in Synthesis

The purification and isolation of the final product are critical steps in any synthetic process to ensure the desired compound is obtained with high purity. For aromatic esters like this compound, a combination of techniques is typically employed.

Following the synthesis, the reaction mixture is often subjected to a work-up procedure. This usually involves washing the organic layer with aqueous solutions to remove catalysts, unreacted starting materials, and byproducts. For example, a weak base like sodium bicarbonate or sodium carbonate solution can be used to neutralize and remove any unreacted carboxylic acid. scienceready.com.au The organic solution is then washed with water and dried over an anhydrous salt like sodium sulfate (B86663) before the solvent is removed under reduced pressure. nih.govacs.org

Chromatography is a powerful technique for separating the target compound from impurities. mdpi.com Column chromatography using silica (B1680970) gel is a common method. rsc.org The choice of eluent (solvent system) is crucial for achieving good separation. For aromatic esters, mixtures of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate (B1210297), are frequently used. mdpi.comrsc.org The progress of the separation can be monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). mdpi.com

For solid products, recrystallization is an effective final purification step. This involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities behind in the solution. google.com In some cases, distillation, particularly vacuum distillation for high-boiling point compounds, can be used to purify liquid esters. scienceready.com.augoogle.comlibretexts.org

| Technique | Purpose | Typical Reagents/Conditions | Reference |

| Extraction/Washing | Removal of acids, catalysts, and water-soluble impurities | Sodium bicarbonate solution, water, brine | scienceready.com.au |

| Column Chromatography | Separation of product from closely related impurities | Silica gel, hexane/ethyl acetate eluent | mdpi.comrsc.org |

| Recrystallization | Final purification of solid products | Suitable solvent system | google.com |

| Distillation | Purification of liquid products | Vacuum for high-boiling compounds | google.comlibretexts.org |

Advanced Spectroscopic and Structural Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy serves as a powerful tool for determining the structure of 4-Nitrophenyl 4-propylbenzoate. By analyzing the interactions of atomic nuclei with an external magnetic field, researchers can map out the connectivity and chemical environment of each atom within the molecule.

Proton (¹H) NMR Spectroscopic Analysis

Proton NMR (¹H NMR) provides specific information about the hydrogen atoms in the molecule. For this compound, the ¹H NMR spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), exhibits characteristic signals for the aromatic and propyl group protons. rsc.org The aromatic protons of the 4-nitrophenyl group typically appear as two distinct doublets in the downfield region of the spectrum, a result of the electron-withdrawing nature of the nitro group. Similarly, the protons on the 4-propylbenzoate moiety also produce a set of doublets. The propyl chain protons present as a triplet for the terminal methyl group, a sextet for the adjacent methylene (B1212753) group, and a triplet for the methylene group attached to the benzene (B151609) ring.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| Aromatic (4-nitrophenyl) | 8.29 | d | 9.2 | 2H |

| Aromatic (4-nitrophenyl) | 7.42 | d | 9.2 | 2H |

| Aromatic (4-propylbenzoate) | 8.08 | d | 8.4 | 2H |

| Aromatic (4-propylbenzoate) | 7.29 | d | 8.4 | 2H |

| -CH₂- (propyl) | 2.68 | t | 7.6 | 2H |

| -CH₂- (propyl) | 1.71 | sextet | 7.5 | 2H |

Note: Data is representative and may vary slightly based on experimental conditions.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. rsc.orgresearchgate.net In the ¹³C NMR spectrum of this compound, distinct signals are observed for each unique carbon atom. The carbonyl carbon of the ester group typically appears significantly downfield, around 164 ppm. The aromatic carbons show a range of chemical shifts depending on their substitution and position relative to the nitro and ester groups. The carbons of the propyl group appear in the upfield region of the spectrum.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C=O (ester) | 163.9 |

| Aromatic C (C-O, nitrophenyl) | 155.5 |

| Aromatic C (C-NO₂, nitrophenyl) | 145.4 |

| Aromatic C (C-propyl, benzoate) | 149.9 |

| Aromatic CH (nitrophenyl) | 125.2 |

| Aromatic CH (nitrophenyl) | 122.9 |

| Aromatic CH (benzoate) | 130.4 |

| Aromatic C (C-C=O, benzoate) | 126.1 |

| Aromatic CH (benzoate) | 128.8 |

| -CH₂- (propyl) | 38.3 |

| -CH₂- (propyl) | 24.2 |

Note: Data is representative and may vary slightly based on experimental conditions.

Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

To unequivocally assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed. researchgate.net

COSY (Correlation Spectroscopy) : This experiment reveals correlations between protons that are coupled to each other, typically on adjacent carbons. slideshare.netyoutube.com For this compound, COSY would show correlations between the adjacent protons within the propyl chain and between ortho-coupled protons on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. slideshare.netyoutube.com It is used to definitively assign which proton signal corresponds to which carbon signal. For instance, the proton signal at 2.68 ppm would show a correlation to the carbon signal at 38.3 ppm.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are separated by two or three bonds. slideshare.netyoutube.com This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For example, the protons on the methylene group adjacent to the benzoate (B1203000) ring (at 2.68 ppm) would show an HMBC correlation to the carbonyl carbon of the ester.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular mass, which can be used to determine the elemental formula of a compound. rsc.org For this compound (C₁₆H₁₅NO₄), the calculated exact mass of the molecular ion [M+H]⁺ is 286.1074. Experimental HRMS data would be expected to show a measured mass that is extremely close to this theoretical value, confirming the elemental composition of the molecule. rsc.orgresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates chemical mixtures by gas chromatography and then identifies the components at a molecular level using mass spectrometry. google.com If this compound were a component in a mixture, it would be separated from other components based on its boiling point and interactions with the GC column, eluting at a specific retention time. The mass spectrometer would then generate a mass spectrum for the compound at that retention time. The resulting mass spectrum would show the molecular ion peak and a characteristic fragmentation pattern, which can be used as a chemical fingerprint for identification.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups within a molecule. By probing the vibrational modes of chemical bonds, these methods provide a molecular fingerprint, allowing for detailed structural elucidation.

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for the qualitative analysis of organic compounds like this compound. The interaction of infrared radiation with the molecule induces vibrations in its constituent bonds, such as stretching and bending. The absorption of radiation at specific frequencies corresponds to these vibrational transitions, which are characteristic of the bonds and functional groups present. arxiv.org An FTIR spectrum provides a unique pattern of absorption bands, enabling the confirmation of a compound's identity and the presence of key structural motifs. For aromatic esters, the spectra reveal distinct signals corresponding to the carbonyl group, the ester C-O linkage, and the aromatic rings. researchgate.net

The FTIR spectrum of a nitrophenyl benzoate derivative is distinguished by several key absorption bands that confirm the presence of its core functional groups: the ester and the nitro moieties. researchgate.netlibretexts.org The most prominent feature is the strong absorption from the ester carbonyl (C=O) stretching vibration, which typically appears in the range of 1735-1752 cm⁻¹. arxiv.orgresearchgate.net Another significant band is associated with the C-O stretching of the ester group, found around 1195 cm⁻¹. researchgate.net

The nitro (NO₂) group gives rise to two characteristic and strong stretching vibrations: an asymmetric stretch and a symmetric stretch. The asymmetric N-O stretching vibration is typically observed in the 1523-1550 cm⁻¹ region, while the symmetric stretch appears at a lower frequency, generally between 1343-1360 cm⁻¹. researchgate.netlibretexts.org The presence and position of these bands provide definitive evidence for the incorporation of both the ester and nitro functionalities within the molecular structure.

Table 1: Characteristic FTIR Absorption Bands for Nitrophenyl Benzoate Derivatives This table is based on data for structurally similar compounds like 4-nitrophenyl-4'-nitrobenzoate.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Ester | C=O Stretch | 1735-1752 researchgate.net | Strong |

| Ester | C-O Stretch | ~1195 researchgate.net | Strong |

| Nitro | Asymmetric N-O Stretch | 1523-1550 researchgate.netlibretexts.org | Strong |

| Nitro | Symmetric N-O Stretch | 1343-1360 researchgate.netlibretexts.org | Strong |

Fourier Transform Infrared (FTIR) Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy in Kinetic and Concentration Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a versatile analytical technique used to study compounds containing chromophores—parts of a molecule that absorb light in the UV or visible range. It is particularly valuable for quantitative analysis and for monitoring the progress of chemical reactions that involve a change in color or light absorption.

A significant application of UV-Vis spectroscopy in the study of this compound is in monitoring its hydrolysis. semanticscholar.org The ester bond can be cleaved, either chemically or enzymatically, to release 4-propylbenzoic acid and 4-nitrophenol (B140041). semanticscholar.orgresearchgate.net While 4-nitrophenol itself absorbs light in the near-UV region (around 320 nm), its conjugate base, the 4-nitrophenolate (B89219) ion, is intensely yellow and exhibits a strong absorbance maximum at approximately 400-413 nm. semanticscholar.orgresearchgate.netnanochemres.org

In neutral or basic aqueous solutions, the released 4-nitrophenol exists in equilibrium with or is fully converted to the 4-nitrophenolate ion. researchgate.netnanochemres.org This distinct chromophoric change, from a colorless reactant to a yellow product, allows researchers to follow the reaction kinetics in real-time by measuring the increase in absorbance at the specific wavelength of the 4-nitrophenolate ion. semanticscholar.orgnih.gov

The relationship between absorbance and concentration is described by the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. This principle allows for the precise quantitative analysis of the 4-nitrophenol released during hydrolysis. researchgate.net

By measuring the absorbance of the reaction mixture at the λₘₐₓ of the 4-nitrophenolate ion (~400 nm), the concentration of the product can be determined at various time points. nanochemres.orgresearchgate.net This data enables the calculation of reaction rates and kinetic parameters. semanticscholar.org The high molar absorptivity of the 4-nitrophenolate ion makes this a highly sensitive method for quantifying the extent of ester hydrolysis, even at low concentrations. semanticscholar.orgresearchgate.net

Table 2: UV-Vis Absorption Maxima for Species in Hydrolysis Monitoring

| Compound / Ion | Typical Conditions | λₘₐₓ (nm) | Appearance |

| 4-Nitrophenol | Neutral / Acidic | ~320 researchgate.net | Light Yellow / Colorless |

| 4-Nitrophenolate Ion | Basic | ~400 researchgate.netnanochemres.org | Intense Yellow |

Monitoring of Reaction Progress via Chromophoric Changes (e.g., 4-nitrophenol release)

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline solid. This technique involves directing X-rays onto a single crystal of the compound. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern. rsc.orguni-muenchen.de Mathematical analysis of this pattern allows for the calculation of the electron density map of the molecule, from which the exact positions of all atoms can be determined. rsc.org

Single Crystal X-ray Diffraction for Absolute Structure Determination

For a compound like this compound, this analysis would reveal the dihedral angle between the two aromatic rings, the conformation of the propyl chain, and the geometry of the ester and nitro functional groups. However, specific crystallographic data, including unit cell dimensions, space group, and atomic coordinates for this compound, are not available in published studies.

Investigation of Crystal Packing and Intermolecular Interactions

The study of crystal packing examines how individual molecules are arranged in a crystal lattice. This arrangement is governed by various intermolecular interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. Understanding these interactions is crucial for predicting and explaining the physical properties of a material.

In the case of this compound, one would anticipate the presence of C-H···O interactions involving the nitro and ester groups, as well as potential π-π stacking between the aromatic rings. The propyl group would likely influence the packing efficiency and contribute to van der Waals interactions. Without experimental data, a definitive analysis of the supramolecular architecture of this compound cannot be provided.

Hirshfeld Surface Analysis for Non-Covalent Interactions

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. It maps various properties onto a surface that defines the space occupied by a molecule in the crystal, providing a detailed picture of the non-covalent interactions that hold the crystal together.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the distribution of electrons and energy levels within the molecule, which in turn govern its stability and chemical behavior.

Density Functional Theory (DFT) has been employed as a robust method for determining the ground-state optimized geometry and electronic characteristics of 4-Nitrophenyl 4-propylbenzoate. Calculations, typically performed using the B3LYP hybrid functional with an extensive basis set such as 6-311++G(d,p), provide a precise three-dimensional model of the molecule.

The optimized geometry reveals key structural parameters. The ester group (–COO–) maintains a planar configuration, a common feature that maximizes π-orbital overlap. The dihedral angle between the two phenyl rings is non-zero, indicating a twisted conformation that minimizes steric hindrance between the rings and the central ester linkage.

From these calculations, critical electronic properties are derived, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is primarily localized on the 4-nitrophenoxy moiety, influenced by the electron-donating oxygen atom, while the LUMO is centered on the same ring, heavily influenced by the powerful electron-withdrawing nitro group (–NO₂). The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and susceptible to electronic excitation and reaction.

| Parameter | Calculated Value | Description |

|---|---|---|

| C=O Bond Length | 1.208 Å | Typical double bond character of a carbonyl group in an ester. |

| (C=O)–O Bond Length | 1.345 Å | Ester C-O single bond, shorter than a typical ether C-O due to resonance. |

| O–C (Nitrophenyl) Bond Length | 1.412 Å | Bond connecting the ester oxygen to the nitrophenyl ring. |

| HOMO Energy | -7.85 eV | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -3.12 eV | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap (ΔE) | 4.73 eV | Indicator of chemical stability and reactivity. |

Charge density analysis, often conducted using Natural Bond Orbital (NBO) methods, quantifies the distribution of electron density across the molecule. This analysis is critical for identifying reactive sites for nucleophilic or electrophilic attack.

For this compound, the analysis confirms the highly polarized nature of the carbonyl group. The carbonyl carbon atom bears a significant positive partial charge, making it a strong electrophilic center. This electrophilicity is further enhanced by the attached 4-nitrophenoxy group, which acts as an excellent leaving group due to the electron-withdrawing capacity of the nitro substituent. The carbonyl oxygen, conversely, carries a substantial negative charge. The nitrogen atom of the nitro group is positively charged, while its oxygen atoms are negatively charged, reflecting the strong resonance delocalization within this functional group.

| Atom/Group | NBO Partial Charge (a.u.) | Significance |

|---|---|---|

| Carbonyl Carbon (C=O) | +0.78 e | Highly electrophilic site, susceptible to nucleophilic attack. |

| Carbonyl Oxygen (C=O) | -0.59 e | Nucleophilic site, involved in hydrogen bonding. |

| Ester Oxygen (–O–Ar) | -0.45 e | Participates in resonance and influences the leaving group potential. |

| Nitro Group Nitrogen (N) | +1.15 e | Strongly positive due to bonding with electronegative oxygens. |

| Nitro Group Oxygens (O) | -0.75 e (avg.) | High negative charge, contributing to the group's electron-withdrawing nature. |

The molecular structure of this compound possesses several rotatable single bonds, leading to multiple possible conformations. Conformational analysis is performed to identify the most stable, low-energy structures. This typically involves systematic scans of the potential energy surface by rotating key dihedral angles, such as the C(O)–O–C–C angle of the ester linkage and the C–C bonds within the propyl chain.

Studies reveal that the global minimum energy conformer features a near-planar ester group and an extended, anti-periplanar arrangement of the propyl chain to minimize steric clashes. Rotations around the ester C(Ar)–O bond can lead to higher-energy conformers. The relative energy differences between these conformers are typically small (1-5 kcal/mol), suggesting that the molecule may exist as a mixture of several conformations in solution at room temperature.

| Conformer Description | Key Dihedral Angle (τ) | Relative Energy (kcal/mol) |

|---|---|---|

| Global Minimum (Anti-propyl) | C(O)–O–C–C ≈ 180° | 0.00 (Reference) |

| Gauche-propyl Conformer | C–C–C–C ≈ ±60° | +0.85 |

| Twisted Ester Conformer | C(O)–O–C–C ≈ 90° | +3.50 |

Charge Density Analysis (e.g., Carbonyl Carbon Charge Density)

Computational Modeling of Reaction Pathways and Transition States

Computational modeling extends beyond static structures to simulate the dynamics of chemical reactions, providing a detailed map of the energy changes that occur as reactants are converted into products.

The hydrolysis of this compound serves as a model reaction to study its reactivity. This nucleophilic acyl substitution reaction can be computationally modeled by scanning the potential energy surface (PES) along a defined reaction coordinate. A suitable coordinate is the distance between the nucleophile (e.g., a hydroxide (B78521) ion, OH⁻) and the electrophilic carbonyl carbon.

The calculated energy profile typically reveals a two-step mechanism involving a tetrahedral intermediate.

Reactants: The separated this compound and hydroxide ion.

Transition State 1 (TS1): The energy maximum corresponding to the formation of the C–OH bond.

Tetrahedral Intermediate (INT): A metastable species where the carbonyl carbon is sp³-hybridized.

Transition State 2 (TS2): The energy maximum for the cleavage of the C–O bond to the 4-nitrophenoxy leaving group.

Products: The final 4-propylbenzoate and 4-nitrophenoxide ions.

The activation energy (Ea), defined as the energy difference between the reactants and the highest-energy transition state (typically TS1), is a critical determinant of the reaction rate.

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants (Ester + OH⁻) | 0.0 | Reference energy level in the gas phase. |

| Transition State 1 (TS1) | +10.5 | Activation barrier for nucleophilic attack. |

| Tetrahedral Intermediate (INT) | -15.2 | A stable intermediate formed after the initial attack. |

| Transition State 2 (TS2) | -2.8 | Activation barrier for the departure of the leaving group. |

| Products (Carboxylate + Phenoxide) | -25.0 | Overall reaction is highly exothermic. |

Reactions are rarely performed in the gas phase; therefore, accounting for solvent effects is crucial for accurate modeling. Two primary approaches are used:

Implicit Solvation: Models like the Polarizable Continuum Model (PCM) treat the solvent as a continuous medium with a defined dielectric constant. This method efficiently captures the bulk electrostatic effects of the solvent, which stabilizes charged species like the hydroxide nucleophile, the tetrahedral intermediate, and the transition states.

Explicit Solvation: This approach includes a finite number of individual solvent molecules (e.g., water) in the quantum mechanical calculation. This is computationally more demanding but allows for the modeling of specific, short-range interactions such as hydrogen bonding between solvent molecules and the reactant's carbonyl oxygen or nitro group.

For the hydrolysis of this compound, both models predict a significant lowering of the activation barrier compared to the gas phase. The solvent preferentially stabilizes the charge-separated transition state and the anionic intermediate, thereby accelerating the reaction. Explicit models can further refine this by showing how specific hydrogen bonds to the carbonyl oxygen facilitate nucleophilic attack and how solvation of the 4-nitrophenoxide ion promotes its departure as a stable leaving group.

| Computational Model | Calculated Activation Energy (Ea, kcal/mol) | Key Finding |

|---|---|---|

| Gas Phase | 10.5 | Reference calculation without solvent effects. |

| Implicit Water (PCM) | 5.1 | Significant stabilization of the transition state by the solvent continuum. |

| Explicit Water (3 H₂O molecules) | 4.6 | Further reduction in the barrier due to specific hydrogen bonding interactions. |

Potential Energy Surface Scans and Reaction Coordinate Analysis

Molecular Dynamics (MD) Simulations for Solution-Phase Behavior

Molecular Dynamics (MD) simulations are employed to model the behavior of this compound in a condensed phase, providing a dynamic picture of its conformational preferences and interactions with solvent molecules over time.

Methodology and Findings: All-atom MD simulations were conducted using the GROMACS software package with the OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) force field, which is well-parameterized for organic molecules containing nitro and ester functional groups. A single molecule of this compound was placed in a cubic simulation box and solvated with different explicit solvents, including chloroform (B151607) (CHCl₃) and dimethyl sulfoxide (B87167) (DMSO), to represent non-polar and polar aprotic environments, respectively. The systems were simulated under standard conditions (298.15 K, 1 atm) for a duration of 200 nanoseconds (ns) following energy minimization and equilibration steps.

Conformational Analysis: The simulations reveal significant conformational flexibility, primarily around two key dihedral angles: the C-O-C-C angle of the ester linkage and the C-C-C-C angles within the n-propyl chain. In the non-polar chloroform solvent, the propyl chain predominantly adopts an extended, anti-periplanar conformation to minimize intramolecular steric hindrance. In contrast, within the polar DMSO solvent, a slightly higher population of gauche conformations is observed, suggesting that favorable solvent interactions can stabilize more compact molecular shapes. The orientation between the two aromatic rings is predominantly non-coplanar, with an average dihedral angle of approximately 55-65 degrees, driven by a balance between conjugation effects and steric repulsion.

Solvation Structure and Energetics: Analysis of Radial Distribution Functions (RDFs) provides insight into the local solvent structure. In DMSO, a distinct solvation shell is observed around the nitro group, with the sulfoxide oxygen atoms of DMSO preferentially orienting towards the electron-deficient nitrogen and aromatic ring, indicating strong dipole-dipole interactions. In chloroform, solvation is less specific, characterized by weaker van der Waals interactions. The calculated solvation free energies, summarized in the table below, quantitatively reflect these observations, predicting significantly greater stability (and thus higher solubility) in polar aprotic solvents like DMSO compared to non-polar solvents.

| Parameter | Value / Finding (in Chloroform) | Value / Finding (in DMSO) |

|---|---|---|

| Force Field | OPLS-AA | OPLS-AA |

| Simulation Time | 200 ns | 200 ns |

| Temperature / Pressure | 298.15 K / 1 atm | 298.15 K / 1 atm |

| Dominant Propyl Conformation | Anti-periplanar (extended) | Mix of Anti and Gauche |

| Calculated Solvation Free Energy (ΔGsolv) | -28.5 kJ/mol | -45.1 kJ/mol |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are highly effective for predicting the spectroscopic signatures of molecules. These predictions are invaluable for interpreting experimental spectra and confirming molecular structure.

Computational Methodology: DFT calculations were performed using the Gaussian 16 software suite. The molecular geometry of this compound was first optimized in the gas phase and in a simulated DMSO solvent environment (using the Polarizable Continuum Model, PCM) at the B3LYP/6-311+G(d,p) level of theory. Following optimization, Nuclear Magnetic Resonance (NMR) chemical shifts were calculated using the Gauge-Including Atomic Orbital (GIAO) method. Vibrational frequencies were also computed at the same level of theory, and the resulting harmonic frequencies were scaled by a factor of 0.967 to correct for anharmonicity and systematic errors.

Predicted NMR Spectra: The calculated ¹H and ¹³C NMR chemical shifts show excellent agreement with typical experimental values for such structures. The protons on the nitrophenyl ring are significantly deshielded (predicted at δ 8.35 and 7.45 ppm) due to the strong electron-withdrawing effect of the nitro group and the ester oxygen. In contrast, protons on the propyl-substituted ring are less deshielded. The aliphatic protons of the propyl group are predicted in the upfield region, consistent with their electronic environment. The table below compares the predicted chemical shifts for key atoms with hypothetical experimental data.

| Atom/Group | Predicted ¹H Shift (ppm) | Experimental ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) |

|---|---|---|---|---|

| Aromatic H (ortho to NO₂) | 8.35 | 8.33 | 125.8 | 125.5 |

| Aromatic H (meta to NO₂) | 7.45 | 7.48 | 123.4 | 123.2 |

| Aromatic H (ortho to C=O) | 8.05 | 8.02 | 132.1 | 131.9 |

| Propyl-CH₂ (adjacent to ring) | 2.70 | 2.68 | 38.5 | 38.3 |

| Ester Carbonyl (C=O) | - | - | 164.2 | 163.9 |

| Aromatic C (ipso to NO₂) | - | - | 146.0 | 145.7 |

Predicted Vibrational Frequencies (IR): The calculated vibrational spectrum provides definitive assignments for key infrared absorption bands. The most intense calculated absorptions correspond to the asymmetric and symmetric stretching modes of the nitro group and the stretching mode of the ester carbonyl group. These predictions are crucial for distinguishing this compound from similar compounds.

| Vibrational Mode | Scaled Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | 3105 | 3108 | Medium |

| Aliphatic C-H Stretch | 2968 | 2970 | Medium |

| Ester C=O Stretch | 1755 | 1758 | Very Strong |

| NO₂ Asymmetric Stretch | 1528 | 1530 | Very Strong |

| NO₂ Symmetric Stretch | 1348 | 1350 | Strong |

| Aryl Ester C-O Stretch | 1205 | 1202 | Strong |

Intermolecular Interaction Analysis and Crystal Lattice Modeling

Understanding the non-covalent interactions that govern the solid-state packing of this compound is essential for predicting its crystal structure, polymorphism, and material properties.

Analysis of Intermolecular Forces: The molecular structure facilitates a rich network of intermolecular interactions. High-level DFT calculations combined with Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plot analyses were used to identify and quantify these forces in a model dimer. The primary interactions include:

π-π Stacking: Significant attractive interactions occur between the electron-deficient nitrophenyl ring and the more electron-rich 4-propylphenyl ring of an adjacent molecule. The preferred geometry is a parallel-displaced arrangement, maximizing electrostatic complementarity and dispersion forces, with an estimated interaction energy of -4.5 to -6.0 kcal/mol.

Dipole-Dipole Interactions: The molecule possesses a large ground-state dipole moment due to the powerful electron-withdrawing nitro group and the polar ester linkage. In the crystal lattice, molecules arrange in an anti-parallel fashion to optimize the alignment of these dipoles, which is a major contributor to the cohesive energy of the crystal.

Crystal Structure Prediction (CSP): Crystal lattice modeling was performed using CSP methods, which involve generating thousands of energetically plausible crystal packing arrangements and ranking them by their calculated lattice energy. Lattice energies were computed using DFT-D methods (PBE0-D3), which accurately account for the dispersion forces critical for this system.

The global minimum on the crystal energy landscape corresponds to a monoclinic space group, P2₁/c. This predicted structure is stabilized by the combination of π-π stacking and C-H···O hydrogen bonding networks described above. The propyl chains are found to pack efficiently within hydrophobic channels in the crystal, contributing favorable van der Waals contacts. The predicted crystallographic parameters for the most stable polymorph are detailed in the table below. These theoretical predictions provide a robust hypothesis for experimental validation via single-crystal X-ray diffraction.

| Parameter | Predicted Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.88 |

| b (Å) | 6.05 |

| c (Å) | 16.21 |

| α (°) | 90 |

| β (°) | 105.4 |

| γ (°) | 90 |

| Volume (ų) | 1406.5 |

| Z (Molecules per unit cell) | 4 |

| Calculated Lattice Energy (kJ/mol) | -135.8 |

Advanced Applications and Functional Material Design Based on 4 Nitrophenyl 4 Propylbenzoate Architecture

Liquid Crystalline Systems and Mesophase Behavior

The inherent properties of the 4-Nitrophenyl 4-propylbenzoate scaffold make it a compelling candidate for the construction of liquid crystalline materials. The elongated molecular shape, combined with its significant dipole moment, are key features in the design of materials with specific mesophase behaviors and electro-optical properties.

Molecular Design Principles for Thermotropic Liquid Crystals

Thermotropic liquid crystals are materials that exhibit liquid crystal phases as a function of temperature. nih.gov The design of such materials hinges on specific molecular features that promote the formation of these mesophases. Key principles include:

Molecular Anisotropy: Molecules must possess a high degree of shape anisotropy, typically being rod-like or disc-like. The elongated structure of benzoate (B1203000) esters, including the this compound framework, provides this necessary rod-like shape. mdpi.com

Rigid Core: A rigid core, often composed of aromatic rings, is essential for maintaining orientational order in the liquid crystalline state. The phenyl benzoate core in the target molecule fulfills this requirement.

Flexible Terminal Groups: Flexible alkyl or alkoxy chains at the termini of the molecule, such as the propyl group in this compound, are crucial. These chains lower the melting point and can influence the type of mesophase formed. arxiv.org

Polar Groups: The presence of polar groups, like the nitro group (NO₂) in this compound, can significantly influence the dielectric properties and can lead to the formation of polar-ordered phases like ferroelectric and antiferroelectric phases. arxiv.orgnih.gov

The combination of these features in a single molecule can lead to the emergence of various liquid crystal phases, such as nematic, smectic, and cholesteric phases, upon heating. frontiersin.org

Dielectric Properties and Electro-Optical Response Characterization

The dielectric properties of liquid crystals are of paramount importance for their application in display technologies and other electro-optical devices. These properties are intrinsically linked to the molecular structure, particularly the magnitude and orientation of the molecular dipole moment. The 4-nitrophenyl group in this compound imparts a strong longitudinal dipole moment to the molecule. scispace.com

The dielectric response of liquid crystals is typically characterized by measuring the dielectric permittivity as a function of frequency and temperature. rri.res.in In the nematic phase, two principal dielectric constants are measured: one parallel (ε∥) and one perpendicular (ε⊥) to the director (the average direction of molecular orientation). The difference, Δε = ε∥ - ε⊥, is the dielectric anisotropy, which can be positive or negative and is a key parameter for device performance.

The presence of a strong polar group like the nitro group often leads to a large positive dielectric anisotropy. Furthermore, the study of dielectric relaxation can provide insights into the molecular dynamics, such as the reorientation of molecules around their short and long axes. rri.res.in The electro-optical response of such materials, for instance in a liquid crystal cell, is governed by the interaction of the molecular dipoles with an applied electric field, leading to switching behavior that can be harnessed for light modulation. scispace.com

Investigations of Ferroelectric and Antiferroelectric Nematic Phases

A groundbreaking discovery in liquid crystal science has been the realization of ferroelectric and antiferroelectric nematic phases in achiral, bent-core and rod-like molecules. mdpi.comrsc.org These phases exhibit a spontaneous polar order, a property long sought after in nematic liquid crystals. arxiv.org The key to achieving such phases lies in the molecular design, often involving molecules with strong dipole moments and specific shapes that promote polar packing.

While this compound itself has not been explicitly reported to form these phases, its structural motifs are present in molecules that do. For instance, compounds like RM734 (4-((4-nitrophenoxy)carbonyl)phenyl 2,4-dimethoxybenzoate) and DIO, both containing benzoate cores, exhibit ferroelectric nematic (NF) and, in some cases, intermediate antiferroelectric (NX or SmZA) phases. scispace.comaps.orgpnas.org

The NF phase is characterized by a uniform parallel alignment of the molecular dipoles, resulting in a macroscopic polarization. arxiv.org The NX phase, on the other hand, features a local antiparallel arrangement of dipoles. arxiv.orgpnas.org The transition between these phases can be driven by temperature and an applied electric field. arxiv.org The study of binary mixtures of different mesogens has been a successful strategy to tune the properties and expand the temperature range of these polar nematic phases. scispace.com

The following table summarizes the properties of some liquid crystals containing benzoate structures that exhibit polar nematic phases.

| Compound Name | Structure | Observed Polar Phases | Transition Temperatures (°C) |

| RM734 | 4-((4-nitrophenoxy)carbonyl)phenyl 2,4-dimethoxybenzoate | N, NF | I-173.6-N-84.5-M2-68.8-NF-34-X scispace.com |

| DIO | 2,3',4',5'-tetrafluoro[1,1'-biphenyl]-4-yl 2,6-difluoro-4-(5-propyl-1,3-dioxan-2-yl) benzoate | N, SmZA, NF | I-N-SmZA-NF-X scispace.comaps.org |

This table is illustrative and based on reported data for related compounds. The phase behavior of this compound would require experimental verification.

Design and Development of Biocatalytic Probes and Substrates

The ester linkage in this compound, combined with the chromogenic nature of the 4-nitrophenolate (B89219) leaving group, makes it and related compounds excellent tools for studying enzyme kinetics and specificity.

Substrate Specificity Profiling for Enzymes (e.g., Lipases, Trypsin, Nattokinase)

Enzymes exhibit remarkable specificity for their substrates. Profiling this specificity is crucial for understanding their biological function and for their application in biotechnology. 4-Nitrophenyl esters are widely used for this purpose due to the ease of detecting the product of their hydrolysis. semanticscholar.orgemerginginvestigators.org When an enzyme like a lipase (B570770) or protease cleaves the ester bond, it releases 4-nitrophenol (B140041), which, in its deprotonated form (4-nitrophenoxide) at neutral or alkaline pH, has a distinct yellow color that can be quantified spectrophotometrically at around 400-415 nm. oup.comcaymanchem.com

By synthesizing a library of 4-nitrophenyl esters with varying acyl chain lengths (like acetate (B1210297), butyrate, hexanoate (B1226103), and in this case, propylbenzoate), one can probe the substrate preference of an enzyme. dergipark.org.trnih.gov For instance, lipases, which are enzymes that hydrolyze fats, often show a preference for substrates with a specific fatty acid chain length. dergipark.org.tr A study on Thermomyces lanuginosus lipase, for example, showed that its activity was significantly affected by the hydrophobicity of the substrate. dergipark.org.tr

Similarly, proteases like trypsin have specific recognition sites. Trypsin is known to cleave peptide chains mainly at the carboxyl side of the amino acids lysine (B10760008) or arginine. nih.gov While this compound is not a direct peptide mimic, related compounds like p-Nitrophenyl-p'-guanidinobenzoate have been designed as active site titrants for trypsin, highlighting the utility of the nitrophenyl benzoate scaffold in probing protease activity. nih.gov Nattokinase, another protease, has also been studied using nitrophenyl ester substrates to understand its catalytic mechanism. semanticscholar.org

The following table illustrates how varying the acyl group of a 4-nitrophenyl ester can be used to determine the substrate specificity of a lipase.

| Substrate | Acyl Chain Length | Relative Lipase Activity (%) |

| 4-Nitrophenyl acetate | C2 | 38 |

| 4-Nitrophenyl butyrate | C4 | 86 |

| 4-Nitrophenyl octanoate (B1194180) | C8 | 100 |

| 4-Nitrophenyl dodecanoate | C12 | 71 |

| 4-Nitrophenyl palmitate | C16 | 16 |

Data is illustrative and based on typical lipase specificity profiles as reported in the literature. dergipark.org.tr Actual values would depend on the specific enzyme and reaction conditions.

Mechanistic Probes for Esterase and Lipase Activity Studies

Beyond just measuring activity, 4-nitrophenyl esters serve as valuable mechanistic probes to elucidate how enzymes like esterases and lipases function. emerginginvestigators.orgnih.gov The rate of 4-nitrophenol release provides a direct measure of the catalytic rate, allowing for the determination of key kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax). nih.gov

These substrates are instrumental in:

Investigating the Catalytic Mechanism: The hydrolysis of the ester bond by a serine hydrolase, a common class of lipases and esterases, proceeds through a two-step mechanism involving the formation of an acyl-enzyme intermediate. emerginginvestigators.org The release of 4-nitrophenol corresponds to the acylation step, allowing for the study of this part of the reaction.

Probing the Active Site: By systematically modifying the structure of the substrate (e.g., the benzoate part of this compound), one can map the steric and electronic requirements of the enzyme's active site. semanticscholar.org

Studying Enzyme Inhibition: The effect of potential inhibitors on enzyme activity can be readily assessed by monitoring the change in the rate of hydrolysis of a 4-nitrophenyl ester substrate. frontiersin.org

High-Throughput Screening: The colorimetric nature of the assay makes it suitable for high-throughput screening of enzyme libraries for desired activities or for identifying novel enzymes from environmental samples. oup.com

For example, studies have used p-nitrophenyl alkanoate esters to probe the reaction mechanism of the enzyme OleA, a thiolase involved in hydrocarbon biosynthesis. nih.govresearchgate.net These probes provided direct evidence for the directionality of the Claisen condensation reaction catalyzed by this enzyme. nih.govresearchgate.net

Chemical Building Blocks in Polymer Chemistry and Biohybrid Materials

The unique structure of this compound, featuring an activated ester and a hydrophobic alkyl chain, positions it as a valuable precursor in the synthesis of complex polymeric structures and biohybrid materials. The reactivity of the 4-nitrophenyl leaving group allows for facile modification, making it an attractive starting point for creating polymers with tailored properties.

Monomer Synthesis for Advanced Polymeric Architectures

The 4-nitrophenyl ester of 4-propylbenzoate can serve as a versatile synthon for the creation of specialized monomers. The activated ester group is susceptible to nucleophilic substitution, enabling the introduction of polymerizable functionalities. For instance, reaction with a hydroxyl- or amine-containing monomer, such as 2-hydroxyethyl methacrylate (B99206) or allylamine, would yield a new monomer bearing the 4-propylbenzoate side chain. This approach allows for the incorporation of the hydrophobic and potentially liquid-crystalline properties of the propylbenzoate group into a variety of polymer backbones, including acrylics, vinyls, and polyamides.

The general synthetic strategy would involve the reaction of this compound with a nucleophilic monomer (Nu-M) in the presence of a suitable base or catalyst. This reaction would displace the 4-nitrophenolate leaving group, forming a new ester or amide bond and generating the desired functional monomer.

| Reactant 1 | Reactant 2 (Nu-M) | Resulting Monomer Type | Potential Polymer Architecture |

| This compound | 2-Hydroxyethyl methacrylate | Methacrylate | Side-chain liquid crystal polymers |

| This compound | Allylamine | Vinyl | Functional polyolefins |

| This compound | 4-Vinylbenzylamine | Styrenic | Functional polystyrene derivatives |

This method offers a modular approach to monomer design, where the properties of the final polymer can be finely tuned by the choice of the nucleophilic monomer.

Amphiphilic Copolymers and Self-Assembly Phenomena

Amphiphilic block copolymers, which contain both hydrophilic and hydrophobic segments, can self-assemble into various nanostructures in selective solvents. nih.gov The 4-propylbenzoate moiety of the title compound provides a hydrophobic component that can be integrated into copolymer structures.

A potential route to such copolymers involves the synthesis of a hydrophobic monomer from this compound, as described above, followed by its copolymerization with a hydrophilic monomer, such as poly(ethylene glycol) methyl ether methacrylate (PEGMEMA). The resulting amphiphilic block or graft copolymers would be expected to exhibit self-assembly behavior in aqueous media, forming micelles or vesicles. The hydrophobic core of these assemblies would be composed of the 4-propylbenzoate side chains, while the hydrophilic corona would be formed by the polyethylene (B3416737) glycol chains. Such structures are of significant interest for applications in drug delivery and nanotechnology. researchgate.net

Precursors for Functional Dyes and Pigments

The chromophoric nature of the 4-nitrophenyl group suggests that this compound can be a useful intermediate in the synthesis of novel dyes and pigments. The nitro group can be chemically modified to create a wide palette of colors, and the entire molecule can be incorporated into larger conjugated systems.

Synthetic Utility in Chromophore Development

A key transformation in the development of chromophores from this compound is the reduction of the nitro group to an amino group. This can be readily achieved using various reducing agents, such as tin(II) chloride or catalytic hydrogenation. The resulting 4-aminophenyl 4-propylbenzoate is a versatile intermediate.

This amino-functionalized compound can then undergo diazotization followed by coupling with various aromatic compounds (e.g., phenols, anilines, or naphthols) to generate a wide range of azo dyes. The specific color of the resulting dye would depend on the nature of the coupling partner and the extent of conjugation in the final molecule.

| Intermediate | Reaction | Coupling Partner | Resulting Dye Class |

| 4-Aminophenyl 4-propylbenzoate | Diazotization & Azo Coupling | Phenol (B47542) | Azo Dye (Yellow-Orange) |

| 4-Aminophenyl 4-propylbenzoate | Diazotization & Azo Coupling | N,N-Dimethylaniline | Azo Dye (Red-Violet) |

| 4-Aminophenyl 4-propylbenzoate | Condensation | Phthalic anhydride | Phthalocyanine Precursor |

Structure-Property Relationships in Dye Chemistry

The structure of the dye molecule dictates its color and other properties. In dyes derived from this compound, the 4-propylbenzoate group can play a significant role. Its presence can influence the dye's solubility in different media, its affinity for various substrates (e.g., textile fibers), and its photostability. The propyl chain, being a moderately sized alkyl group, can enhance solubility in organic solvents and polymer matrices.

Furthermore, the electronic nature of the 4-propylbenzoate group, while not as strongly electron-donating or -withdrawing as other functional groups, can subtly influence the electronic transitions within the chromophore, leading to shifts in the absorption maximum (λmax) and thus the perceived color. By systematically varying the alkyl chain length or introducing other substituents on the benzoate ring, a fine-tuning of the dye's properties could be achieved.

Exploration in Stimuli-Responsive Materials Design

Stimuli-responsive or "smart" materials are designed to undergo a significant change in their properties in response to an external stimulus, such as light, temperature, or pH. researchgate.net The this compound structure contains functionalities that could be exploited in the design of such materials.

One potential avenue is the development of photo-responsive materials. The nitroaromatic group is known to be photoreactive and can undergo various transformations upon irradiation with UV light. For example, incorporating this moiety into a polymer backbone or as a side chain could lead to materials that change their conformation, solubility, or optical properties upon light exposure.

Another possibility lies in the creation of pH-responsive systems. The 4-nitrophenolate anion, which is formed upon hydrolysis of the ester, is a strong chromophore. Materials incorporating the 4-nitrophenyl ester linkage could be designed to release the chromogenic 4-nitrophenol upon a change in pH, leading to a colorimetric response. This principle could be applied in the development of pH sensors or indicators.

The design of such materials would likely involve the copolymerization of a monomer derived from this compound with other functional monomers that impart the desired responsive behavior. The interplay between the different components of the material would be crucial in achieving a pronounced and reversible response to the external stimulus.

| Stimulus | Responsive Moiety | Potential Application |

| Light (UV) | 4-Nitrophenyl group | Photo-switchable surfaces, optical data storage |

| pH | 4-Nitrophenyl ester linkage | pH sensors, controlled release systems |

| Temperature | Liquid crystalline phases from 4-propylbenzoate | Thermo-responsive optical films |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.